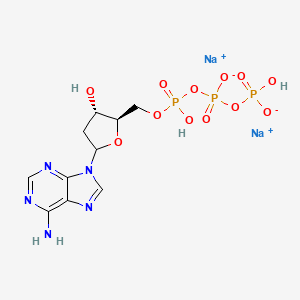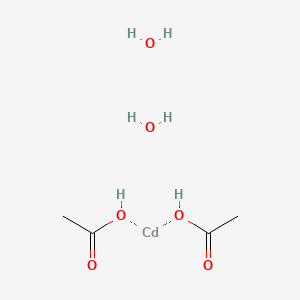
N-Methyl-(R)-salsolinol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-®-salsolinol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a derivative of salsolinol, which is a naturally occurring compound found in the brain and certain plants. N-Methyl-®-salsolinol hydrobromide has been studied for its potential biological activities and its role in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-®-salsolinol hydrobromide typically involves the methylation of ®-salsolinol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of N-Methyl-®-salsolinol hydrobromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-®-salsolinol hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-®-salsolinol hydrobromide has been studied extensively in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex tetrahydroisoquinoline derivatives.
Biology: It is studied for its role in neurotransmitter pathways and its potential neurotoxic effects.
Medicine: Research has explored its potential involvement in neurodegenerative diseases such as Parkinson’s disease.
Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-Methyl-®-salsolinol hydrobromide involves its interaction with neurotransmitter systems in the brain. It is believed to affect the dopaminergic system, potentially leading to neurotoxic effects. The compound may inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This can result in oxidative stress and neuronal damage.
Comparación Con Compuestos Similares
Salsolinol: The parent compound, naturally occurring in the brain and certain plants.
N-Methyl-2-pyrrolidone: A similar compound used in various industrial applications.
N-Methyl-D-aspartate: Another compound with neuroactive properties.
Uniqueness: N-Methyl-®-salsolinol hydrobromide is unique due to its specific structure and its potential role in neurodegenerative diseases. Unlike its parent compound salsolinol, the methylation adds a distinct biological activity, making it a compound of interest in neurochemical research.
Propiedades
Fórmula molecular |
C11H16BrNO2 |
|---|---|
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2;/h5-7,13-14H,3-4H2,1-2H3;1H/t7-;/m1./s1 |
Clave InChI |
HREUKUWKRRDPRX-OGFXRTJISA-N |
SMILES isomérico |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O.Br |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1C)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
